molecular formula C19H20Cl2N2O5S B3527943 Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate

Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate

Cat. No.: B3527943
M. Wt: 459.3 g/mol
InChI Key: CSUUROLMPYAXSI-UHFFFAOYSA-N
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Description

Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and dichloromethane, and reagents such as sodium hydroxide and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O5S/c1-27-19(24)13-28-18-6-5-16(12-17(18)21)29(25,26)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUROLMPYAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
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Methyl 2-[2-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate

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